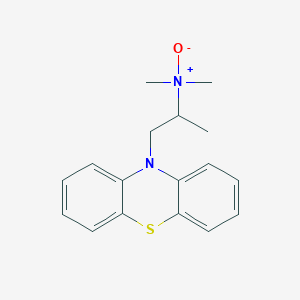

Promethazine N-Oxide

Vue d'ensemble

Description

Le Mivacurium est un agent bloquant neuromusculaire non dépolarisant à action courte appartenant au groupe des benzylisoquinolinium. Il a été synthétisé pour la première fois en 1981 et est principalement utilisé pour induire l'anesthésie pendant l'intubation et pour favoriser la relaxation musculaire squelettique pendant la chirurgie ou la ventilation mécanique . Le Mivacurium est connu pour son apparition rapide et sa courte durée d'action, ce qui le rend particulièrement utile dans les interventions chirurgicales courtes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Mivacurium est synthétisé par une série de réactions chimiques impliquant la formation de composés bisbenzylisoquinolinium. Le processus implique généralement la réaction de dérivés de benzylisoquinoline avec des réactifs appropriés pour former le composé souhaité .

Méthodes de production industrielle : La production industrielle du Mivacurium implique la synthèse à grande échelle de sa structure bisbenzylisoquinolinium. Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité en place pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Catalytic Oxidation with Hydrogen Peroxide

-

Conditions : Alkaline medium (pH 10.5), 30% H₂O₂, 50% methanol, titanosilicate catalyst at 60°C for 1 hour .

-

Yield : Up to 99.5% purity when using 4–5 molar equivalents of H₂O₂ relative to promethazine .

-

Mechanism : Titanosilicate enhances H₂O₂’s oxidative capacity, selectively targeting the N-10 side-chain nitrogen (Figure 1) .

Chemical Oxidation with m-Chloroperbenzoic Acid

-

Conditions : Solvent-free, room temperature, stoichiometric m-CPBA .

-

Outcome : Produces N-oxide without sulfur oxidation, avoiding S-oxide byproducts .

| Method | Catalyst/Reagent | pH | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ + Titanosilicate | Titanosilicate | 10.5 | 1 | 85–99.5 | 99.5–100 |

| m-CPBA | m-Chloroperbenzoic acid | N/A | 1 | 90–95 | >99 |

Stability and Degradation

Promethazine N-oxide exhibits sensitivity to environmental factors:

Thermal Decomposition

-

Products : Releases nitrogen oxides (NOₓ), sulfur oxides (SOₓ), and hydrochloric acid upon heating .

-

Conditions : Degrades at temperatures >100°C or under prolonged light exposure .

Metal Ion-Catalyzed Degradation

-

Catalysts : Cu²⁺ and Fe³⁺ accelerate decomposition in acidic media .

-

Pathway : Forms semiquinone radicals and secondary products like dealkylated derivatives .

pH-Dependent Stability

-

Optimal Stability : Neutral to slightly alkaline conditions (pH 7–8) .

-

Acidic Conditions (pH <5) : Rapid hydrolysis to promethazine sulfoxide .

In Vivo Metabolism

-

Primary Pathway : Hepatic CYP2D6-mediated hydroxylation and sulfoxidation .

-

Minor Pathway : N-oxidation accounts for <2% of total metabolites in humans .

Drug-Drug Interactions

-

Enzyme Inhibition : Competes with midazolam for CYP3A4, altering pharmacokinetics .

-

Synergistic Sedation : Enhances GABAergic effects when combined with nitrous oxide .

Chromatographic Interference

-

Artifact Formation : Oxidizes to sulfoxide during solid-phase extraction (SPE) with ethyl acetate/isopropanol/ammonium hydroxide (80:17:3) .

-

Mitigation : Use antioxidants like ascorbic acid during sample prep .

Mass Spectrometry

Applications De Recherche Scientifique

Pharmacological Properties

Promethazine N-oxide has been reported to possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions. Its mechanism involves antagonism at various receptors, similar to promethazine, but with potentially enhanced efficacy in certain pathways due to its structural modifications .

Anti-inflammatory Applications

Recent studies indicate that this compound may have significant anti-inflammatory effects. This property opens avenues for its use in conditions characterized by inflammation, such as:

- Rheumatoid arthritis

- Allergic reactions

- Asthma exacerbations

The anti-inflammatory effects could be attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Sedation and Anxiolytic Effects

This compound retains sedative properties, which can be beneficial in clinical settings requiring sedation. It is particularly relevant in pediatric dentistry, where it may be used to manage anxiety and discomfort during procedures . The sedative effects are mediated through central nervous system (CNS) receptor antagonism.

Clinical Trials

A randomized crossover clinical trial compared the efficacy of nitrous oxide combined with midazolam versus nitrous oxide with promethazine for sedation in uncooperative pediatric patients. The study found that the combination including promethazine provided adequate sedation with fewer adverse effects related to respiratory depression compared to other sedatives .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators in human cell lines. For instance, it has been shown to significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . These findings suggest a potential for developing new treatments targeting inflammatory diseases.

Comparative Analysis of Promethazine and Its N-Oxide

| Property | Promethazine | This compound |

|---|---|---|

| Antihistamine Activity | Yes | Yes |

| Anti-inflammatory Activity | Limited | Significant |

| Sedative Effects | Moderate | Enhanced |

| Side Effects | CNS depression, dry mouth | Potentially fewer CNS effects |

| Clinical Applications | Allergies, nausea | Inflammation, sedation |

Mécanisme D'action

Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine . This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The action of mivacurium is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which can reverse its effects .

Comparaison Avec Des Composés Similaires

Le Mivacurium est comparé à d'autres agents bloquants neuromusculaires, tels que l'atracurium, le vécuronium et le rocuronium :

Vecuronium : Le vécuronium est un agent bloquant neuromusculaire stéroïdien avec une durée d'action plus longue que le Mivacurium.

Le Mivacurium se distingue par sa courte durée d'action et son hydrolyse rapide par la cholinestérase plasmatique, ce qui le rend particulièrement adapté aux interventions chirurgicales courtes .

Activité Biologique

Promethazine N-Oxide is a metabolite of the first-generation antihistamine promethazine, primarily studied for its pharmacokinetics and biotransformation. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is produced through the N-oxidation of promethazine, which involves the addition of an oxygen atom to the nitrogen atom in the molecule. The molecular formula for this compound is C17H20N2O, with a molecular weight of approximately 300.42 g/mol. This compound retains some biological activities similar to its parent drug but exhibits distinct pharmacological profiles due to its structural modifications.

Promethazine functions primarily as an antagonist at several receptor sites:

- Histamine H1 receptors : Provides antihistaminic effects.

- Dopamine receptors : Contributes to its sedative properties.

- Muscarinic receptors : Affects central nervous system (CNS) activity.

- NMDA receptors : Plays a role in antiemetic effects.

This compound may exhibit altered receptor interactions compared to promethazine, potentially leading to differences in efficacy and side effects .

Synthesis of this compound

The synthesis of this compound can be achieved through various oxidation methods, predominantly using hydrogen peroxide or other oxidizing agents. The primary reaction pathway involves a sulfoxidation mechanism catalyzed by enzymes such as horseradish peroxidase.

Biological Activity

This compound exhibits several biological activities:

- Antihistaminic Activity : While it retains some antihistaminic properties, its effectiveness may differ from promethazine due to structural changes.

- Sedative Effects : Similar to promethazine, it may induce sedation; however, the potency and duration of action can vary.

- Potential Antimicrobial Properties : Some studies suggest that compounds with N-oxide functionalities can exhibit antimicrobial activity through mechanisms such as reactive oxygen species generation .

Comparative Analysis

The following table summarizes the structural and functional comparisons between Promethazine and its derivatives:

| Compound | Structure | Key Features |

|---|---|---|

| Promethazine | C17H20N2S | Strong antihistaminic and sedative properties |

| This compound | C17H20N2O | Retains some activity; altered pharmacological profile |

| Promethazine Sulfoxide | C17H20N2OS | Intermediate metabolite; retains some activity |

| Chlorpromazine | C17H19ClN2S | Antipsychotic; broader receptor activity |

| Thioridazine | C18H22N2S | Antipsychotic; significant sedative effects |

Case Studies and Research Findings

- Pharmacokinetics : Studies indicate that promethazine undergoes significant first-pass metabolism, affecting the bioavailability of its metabolites, including this compound. The pharmacokinetic profile suggests that while promethazine is 25% bioavailable orally, the metabolism to its N-oxide form may influence therapeutic outcomes .

- Toxicology Studies : Research has shown that high doses of promethazine can lead to adverse effects in animal models, including decreased activity and weight loss. These findings underscore the importance of understanding the metabolic pathways leading to this compound formation .

- Antileishmanial Activity : Recent studies on related compounds with N-oxide functionalities have demonstrated promising antileishmanial activity, suggesting that similar mechanisms may be explored for this compound in future research .

Propriétés

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81480-39-9 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is Promethazine N-oxide formed in the body?

A: Research indicates that this compound is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] this compound falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.

Q2: What other N-oxidized products are formed alongside this compound during Promethazine metabolism?

A: In addition to this compound, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.